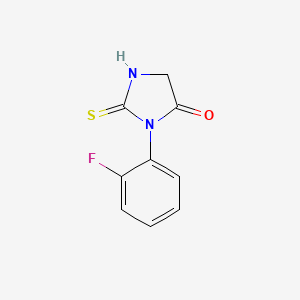

1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORSWAKFDQEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoroaniline and thiourea as the primary starting materials.

Cyclization Reaction: The reaction between 2-fluoroaniline and thiourea in the presence of a suitable catalyst, such as hydrochloric acid, leads to the formation of the imidazolone ring.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Reduction: The imidazolone ring can be reduced to form a dihydroimidazolone derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that this compound exhibits several key biological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in animal models.

- Antimicrobial Activity : It shows efficacy against a range of bacterial strains.

Data Tables

| Activity Type | Description |

|---|---|

| Antitumor | Exhibits cytotoxic effects against MCF7 breast cancer cells with an IC50 of ~5 µM. |

| Anti-inflammatory | Reduces paw swelling in induced arthritis models; lowers inflammatory cytokines. |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli in vitro tests. |

Case Study 1: Antitumor Efficacy

A study evaluated the effect of 1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. Histological analysis revealed apoptosis induction as a mechanism of action.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. The treatment led to histological improvements with reduced infiltration of inflammatory cells in joint tissues.

Case Study 3: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited antimicrobial activity against various bacterial strains. Specifically, it showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The imidazolone ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The imidazolone core is common among analogs, but substituents at positions 1 and 2 vary significantly. Key structural analogs include:

Key Observations :

- Steric Effects : Bulky substituents like benzoyl () may hinder molecular packing or binding interactions, whereas smaller groups (e.g., 3,4-dimethyl in ) allow tighter crystal packing.

- Biological Implications : Substituents influence redox activity. For example, indole analogs with electron-withdrawing groups enhance NADPH oxidase activity and Nrf2/Keap1 signaling , suggesting fluorine’s role in modulating similar pathways.

Reactivity Trends

- Sulfur Reactivity : The thiol (-SH) group at position 2 is prone to oxidation or nucleophilic substitution. Electron-withdrawing fluorine may stabilize thiolate ions, enhancing reactivity in alkylation or metal coordination.

- Ring Stability : The 4,5-dihydro structure reduces aromaticity, increasing susceptibility to ring-opening reactions compared to fully aromatic imidazoles (e.g., derivatives) .

Crystallographic and Structural Analysis

SHELX Refinement Insights

Crystallographic data for analogs (e.g., ) were likely refined using SHELXL, a program optimized for small-molecule structures . Fluorine’s high electron density may improve resolution in X-ray diffraction but complicate hydrogen-bonding networks due to its small size.

Hypothetical Structural Features

Comparative Bioactivity

Though direct data are lacking, analogs with sulfur-containing imidazolones show relevance in chemoprevention and enzyme modulation:

- Nrf2/Keap1 Pathway : Indole derivatives with electron-withdrawing substituents (e.g., fluorine) enhance NADPH oxidase activity, upregulating glutathione synthesis . The target compound may similarly influence antioxidant responses.

Biological Activity

1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a compound belonging to the imidazole family, which is known for its diverse biological activities. The unique structure of this compound, featuring a fluorophenyl group and a sulfanyl moiety, suggests potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H11FN2S

- Molecular Weight : 210.27 g/mol

- CAS Number : 336879-91-5

The biological activity of imidazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfanyl group enhances reactivity, potentially allowing for interactions that can modulate biological pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against pathogens such as Helicobacter pylori, which is linked to peptic ulcers. The fluorophenyl group may influence the compound's interaction with microbial targets, enhancing its potential as an antimicrobial agent.

Anticancer Potential

Studies have suggested that imidazole-based compounds can exhibit anticancer activity. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest. Table 1 summarizes some findings related to the anticancer activity of similar compounds.

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 49.85 | Apoptosis |

| Compound B | MCF-7 | 1.88 | Cell Cycle Arrest |

| Compound C | HCT116 | 0.95 | CDK2 Inhibition |

Anti-inflammatory Effects

Imidazole derivatives are also being explored for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several imidazole derivatives against H. pylori. The results indicated that modifications in the structure significantly affected antimicrobial potency, with certain derivatives showing MIC values as low as 10 µg/mL.

- Anticancer Investigation : A series of synthesized imidazole compounds were tested for their cytotoxicity against various cancer cell lines. One compound demonstrated an IC50 value of 4.2 µM against A375 melanoma cells, indicating strong anticancer activity .

Q & A

Q. What are the established synthetic routes for preparing 1-(2-fluorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one?

The compound can be synthesized via cyclocondensation reactions involving fluorophenyl-substituted precursors. For example, describes a method for synthesizing 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole using aldehydes and ammonium acetate under reflux conditions. Adapting this approach, the target compound could be synthesized by substituting appropriate thiol-containing reagents and optimizing reaction parameters such as solvent (e.g., ethanol or DMF), temperature (120–150°C), and catalysts (e.g., sodium metabisulfite) to facilitate ring closure and sulfanyl group incorporation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the fluorophenyl substitution pattern and imidazole ring protons. For example, in structurally similar imidazoles, aromatic protons in the 7.0–8.5 ppm range and methylene protons (4,5-dihydro groups) near 3.5–4.5 ppm are observed .

- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding interactions. highlights the use of SHELXL for refining crystal structures of fluorophenyl-substituted imidazoles, with R-factors < 0.05 ensuring high precision .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for sulfur-containing derivatives.

Advanced Research Questions

Q. How can contradictions between NMR and crystallographic data be resolved during structural validation?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Use SHELXL's disorder modeling tools to refine crystallographic data, accounting for alternative conformations of the sulfanyl group or fluorophenyl ring .

- Cross-validate with Density Functional Theory (DFT) calculations to compare experimental and theoretical bond lengths/angles .

Q. What strategies optimize reaction yields for sulfur-containing imidazole derivatives?

Key methodological considerations:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of thiol precursors, while ethanol minimizes side reactions .

- Catalyst Systems : Sodium metabisulfite improves thiol stability and reduces oxidation byproducts during cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as demonstrated for analogous imidazoles in , achieving yields >80% .

Q. How does the 2-fluorophenyl substituent influence biological activity in imidazole derivatives?

Fluorine's electronegativity enhances metabolic stability and bioavailability. describes fluorophenyl-substituted imidazoles (e.g., Flutrimazole) as potent antifungals, where the fluorine atom increases lipophilicity and target binding via halogen bonding. To assess activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.